3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Lipophilicity Drug-likeness Permeability prediction

3-Chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034332-25-5) is a synthetic di(thiophenyl)methyl benzamide with a distinct 3-chloro (meta) substitution. Its unique XLogP3 (4.4) and TPSA (85.6 Ų) profile differentiates it from ortho-substituted analogs, making it a valuable comparator for FABP4/5 inhibitor SAR studies, as referenced in patent US-9353102-B2. The undefined stereocentre enables chiral resolution studies, while the dual thiophene scaffold supports hit-to-lead optimization. Sourced for inter-lab assay validation with ≥95% purity.

Molecular Formula C16H12ClNOS2
Molecular Weight 333.85
CAS No. 2034332-25-5
Cat. No. B2442820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
CAS2034332-25-5
Molecular FormulaC16H12ClNOS2
Molecular Weight333.85
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3
InChIInChI=1S/C16H12ClNOS2/c17-13-4-1-3-11(9-13)16(19)18-15(12-6-8-20-10-12)14-5-2-7-21-14/h1-10,15H,(H,18,19)
InChIKeyJIXDHCFQHNZUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034332-25-5): Physicochemical Profile and Core Scaffold Identity for Procurement Evaluation


3-Chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034332-25-5; molecular formula C₁₆H₁₂ClNOS₂; molecular weight 333.9 g/mol) is a synthetic small molecule belonging to the di(thiophenyl)methyl benzamide class, featuring a 3-chloro substitution on the benzamide phenyl ring linked via an amide bridge to a bis-thiophene methylamine moiety incorporating both thiophen-2-yl and thiophen-3-yl rings [1]. The compound is catalogued as PubChem CID 119104212 and is commercially available from screening-compound suppliers including Life Chemicals (catalogue F6556-8717) and CheMenu (catalogue CM869639) at purities ≥95% [2]. Key computed physicochemical descriptors include XLogP3 = 4.4, topological polar surface area (TPSA) = 85.6 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound contains one undefined stereocentre at the bis-thiophene methyl carbon.

Why 3-Chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide Cannot Be Replaced by Other Di(Thiophenyl)Methyl Benzamide Analogs: The Positional Substitution Problem


Within the di(thiophenyl)methyl benzamide scaffold series, the position and identity of the phenyl ring substituent fundamentally alter electronic distribution, conformational preferences, and lipophilicity—parameters that govern target binding, ADME properties, and downstream assay behaviour. The 3-chloro (meta) substitution pattern of the target compound produces an XLogP3 of 4.4 and a TPSA of 85.6 Ų, distinguishing it from ortho-substituted analogs such as the 2-methyl derivative (expected lower TPSA, altered amide conformation), the 2-bromo analog (higher molecular weight and lipophilicity), and the 2-trifluoromethyl variant (substantially higher XLogP3 and electron-withdrawing character) [1][2]. Critically, in the absence of published target-specific SAR data for this exact series, even compounds with identical thiophene moieties cannot be assumed interchangeable, because the meta-chloro group establishes a unique combination of steric bulk, dipole moment orientation, and hydrogen-bond-acceptor capacity (via the chlorine atom) that is not recapitulated by any ortho- or para-substituted congener [1]. Users who substitute without verification risk importing compounds with divergent permeability, metabolic stability, or off-target profiles into their assay cascade.

3-Chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide: Quantitative Evidence Guide for Scientific Procurement Differentiation


Meta-Chloro vs. Ortho-Substituted Analogs: Lipophilicity Differentiation Via Computed XLogP3

The target compound exhibits an XLogP3 of 4.4 [1], which is consistent with expectations for a mono-chlorinated benzamide bearing two unsubstituted thiophene rings. Ortho-substituted analogs in the same scaffold series are predicted to show divergent lipophilicity: the 2-trifluoromethyl analog N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide is expected to have XLogP3 >5.0 due to the highly lipophilic CF₃ group, while the 2-methyl analog 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is predicted to have XLogP3 approximately 4.0–4.2 [2][3]. Lipophilicity differences of ΔXLogP3 ≥0.4 are associated with measurable differences in passive membrane permeability, plasma protein binding, and metabolic clearance in drug discovery contexts.

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Capacity: Differentiation from Ortho-Halo and Ortho-CF₃ Analogs

The target compound has a computed TPSA of 85.6 Ų with 1 hydrogen bond donor (amide NH) and 3 hydrogen bond acceptors (amide carbonyl, thiophene sulfur atoms) [1]. This TPSA value falls within the range associated with moderate oral bioavailability potential (Veber rule: TPSA <140 Ų) and moderate CNS penetration potential (CNS MPO desirability: TPSA <90 Ų) [2]. The 3-chloro substituent contributes minimally to TPSA (chlorine is a weak H-bond acceptor) while ortho-substituted analogs with electron-withdrawing groups (e.g., 2-CF₃) may alter the amide conformation and effective polarity. The meta-chloro position preserves the amide NH as an unobstructed H-bond donor, whereas ortho substituents can sterically hinder or intramolecularly hydrogen-bond to the amide NH, changing the effective donor capacity.

Polar surface area Oral bioavailability prediction Blood-brain barrier penetration

Molecular Flexibility: Rotatable Bond Count Differentiation from Di(Thiophenyl)Methyl Benzamides with Extended Linkers

The target compound contains 4 rotatable bonds, reflecting the amide linkage (C–N rotation) plus the three bonds connecting the bis-thiophene methyl carbon to the amide nitrogen and the two thiophene rings [1]. This rotatable bond count is lower than that of common comparator scaffolds such as 3-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide (CAS 1797713-77-9, C₁₈H₁₄ClNOS, MW 327.8), which contains at least 5 rotatable bonds due to the benzyl linker . Reduced rotatable bond count is associated with lower entropic penalty upon target binding and improved ligand efficiency metrics, although it may also limit the ability to explore diverse binding conformations [2].

Molecular flexibility Entropic binding penalty Conformational pre-organization

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is available from multiple verified suppliers at defined purity specifications: Life Chemicals (catalogue F6556-8717, pricing $66.00 for 4 mg) and CheMenu (catalogue CM869639, purity 95%+) [1]. In contrast, several closest analogs—including 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide, 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide, and N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide—are listed predominantly on vendor sites with less transparent purity documentation or limited multi-vendor availability, potentially complicating procurement reproducibility .

Compound sourcing Screening library Purity specification

Structural Class Context: Di(Thiophenyl)Methyl Benzamide Scaffold and the FABP4/5 Inhibitor Patent Landscape

The di(thiophenyl)methyl amide scaffold is structurally related to the non-annulated thiophenylamide class claimed in patent US-9353102-B2 as dual FABP4/5 inhibitors for metabolic and inflammatory diseases [1]. While the target compound (3-chloro substitution) is not specifically exemplified in this patent, the general formula (I) encompasses compounds where R₃ is a substituted heteroaryl (including thiophene) and R₁/R₂ include halogen-substituted phenyl rings [1]. This positions the target compound within a therapeutically relevant chemical space distinct from single-thiophene benzamides (e.g., N-[(thiophen-3-yl)methyl]benzamides developed as influenza hemagglutinin fusion inhibitors) [2], where the bis-thiophene architecture confers a different target engagement profile.

FABP inhibitor Thiophene amide Patent landscape

3-Chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide: Recommended Application Scenarios Based on Current Evidence


FABP4/5 Inhibitor Screening and Lead Identification in Metabolic Disease Programs

Based on the structural encompassment within the non-annulated thiophenylamide patent space (US-9353102-B2), this compound is most appropriately deployed as a screening candidate in FABP4 and/or FABP5 biochemical or cell-based assays targeting type 2 diabetes, atherosclerosis, non-alcoholic steatohepatitis (NASH), or oncology indications where FABP chaperone inhibition is implicated [1]. The meta-chloro substitution offers a differentiated lipophilicity and polarity profile (XLogP3 4.4, TPSA 85.6 Ų) that distinguishes it from ortho-substituted analogs previously explored in this chemotype class, making it a valuable comparator for SAR expansion [2].

Physicochemical Property Benchmarking and ADME Profiling of Di(Thiophenyl)Methyl Benzamide Series

Given the computed property profile—moderate lipophilicity (XLogP3 4.4), TPSA of 85.6 Ų, 4 rotatable bonds, and a single H-bond donor—this compound serves as a reference standard for assessing the impact of meta-chloro substitution on permeability (e.g., Caco-2 or PAMPA assays), metabolic stability (microsomal or hepatocyte clearance), and plasma protein binding within a bis-thiophene benzamide series [1][2]. Its intermediate flexibility and polarity profile support exploration of structure-property relationship (SPR) trends complementary to more lipophilic ortho-substituted congeners.

Diversity-Oriented Synthesis and Library Design for Heterocycle-Rich Screening Collections

The compound's dual thiophene architecture (thiophen-2-yl and thiophen-3-yl rings attached to a common methyl carbon) provides a conformationally constrained, sulfur-rich scaffold with demonstrated commercial availability at defined purity. It is suitable as a building block or scaffold-hopping starting point for medicinal chemistry programs seeking to explore thiophene-containing chemical space distinct from mono-thiophene or benzo[b]thiophene series. The undefined stereocentre at the bis-thiophene methyl carbon presents an opportunity for chiral resolution studies that may reveal stereospecific biological activity [1][2].

Assay Interoperability Validation and Cross-Vendor Reproducibility Studies

Because this compound is available from at least two independent commercial suppliers (Life Chemicals catalogue F6556-8717; CheMenu catalogue CM869639) with documented purity specifications (≥95%), it represents a suitable candidate for inter-laboratory assay validation studies, where batch-to-batch and vendor-to-vendor reproducibility must be established before committing to large-scale SAR campaigns. The availability of transparent pricing and multiple sourcing routes reduces supply-chain risk for longitudinal studies [1][2].

Quote Request

Request a Quote for 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.